Cas no 1375473-07-6 (6-(trifluoromethyl)morpholine-2-carboxylic acid)

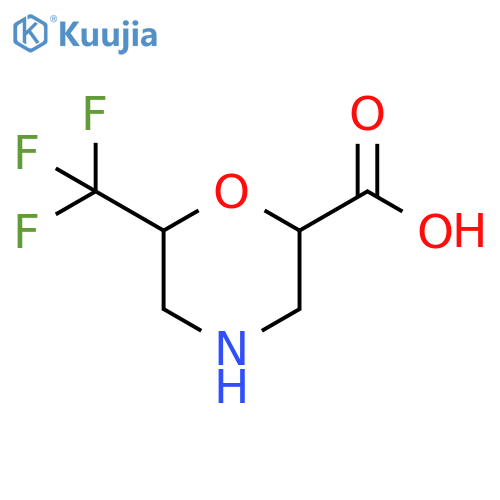

1375473-07-6 structure

商品名:6-(trifluoromethyl)morpholine-2-carboxylic acid

CAS番号:1375473-07-6

MF:C6H8F3NO3

メガワット:199.12783241272

MDL:MFCD21602451

CID:4594680

PubChem ID:73994614

6-(trifluoromethyl)morpholine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Morpholinecarboxylic acid, 6-(trifluoromethyl)-

- 6-(trifluoromethyl)morpholine-2-carboxylic acid

-

- MDL: MFCD21602451

- インチ: 1S/C6H8F3NO3/c7-6(8,9)4-2-10-1-3(13-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)

- InChIKey: CUAWHSMWBLIBFU-UHFFFAOYSA-N

- ほほえんだ: N1CC(C(F)(F)F)OC(C(O)=O)C1

6-(trifluoromethyl)morpholine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91014-0.05g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95.0% | 0.05g |

$851.0 | 2025-02-21 | |

| Enamine | EN300-91014-5.0g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95.0% | 5.0g |

$2940.0 | 2025-02-21 | |

| Chemenu | CM325782-250mg |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95%+ | 250mg |

$1297 | 2021-08-18 | |

| Chemenu | CM325782-1g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95%+ | 1g |

$2163 | 2021-08-18 | |

| Chemenu | CM325782-250mg |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95%+ | 250mg |

$1297 | 2023-01-10 | |

| Enamine | EN300-91014-10.0g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95.0% | 10.0g |

$4360.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12418-250MG |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95% | 250MG |

¥ 5,715.00 | 2023-03-31 | |

| Enamine | EN300-91014-5g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 5g |

$4349.0 | 2023-09-01 | ||

| Enamine | EN300-91014-10g |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 10g |

$6450.0 | 2023-09-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12418-100mg |

6-(trifluoromethyl)morpholine-2-carboxylic acid |

1375473-07-6 | 95% | 100mg |

¥3506.0 | 2024-04-24 |

6-(trifluoromethyl)morpholine-2-carboxylic acid 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1375473-07-6 (6-(trifluoromethyl)morpholine-2-carboxylic acid) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1375473-07-6)6-(trifluoromethyl)morpholine-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1936.0